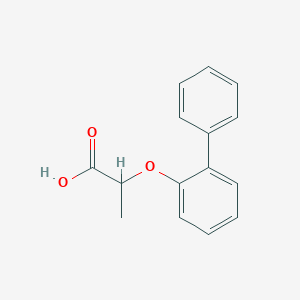

2-(2-Phenylphenoxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

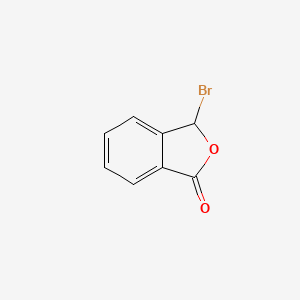

“2-(2-Phenylphenoxy)propanoic acid” is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.174 Da . It is also known by other names such as “2-phenoxypropionic acid” and "dl-2-phenoxypropionic acid" .

Synthesis Analysis

While specific synthesis methods for “2-(2-Phenylphenoxy)propanoic acid” were not found, it’s worth noting that valuable chemicals can be produced from 1,2-propanediol (1,2-PDO) by etherification, esterification, and cyclization through acetalization . In one study, esterification of propanoic acid was carried out with 1,2-propanediol using a clay-supported heteropolyacid .Molecular Structure Analysis

The molecular structure of “2-(2-Phenylphenoxy)propanoic acid” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11) .科学的研究の応用

Renewable Building Block in Material Science :

- Phloretic acid, a naturally occurring phenolic compound similar to 2-(2-Phenylphenoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant for material science applications, including the development of bio-based materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Anti-inflammatory Activities :

- New phenolic compounds structurally related to 2-(2-Phenylphenoxy)propanoic acid, isolated from the tender leaves of Eucommia ulmoides Oliv., exhibit anti-inflammatory activities. These findings contribute to understanding the chemical composition of Eucommia ulmoides Oliv. leaves and their potential therapeutic applications (Ren et al., 2021).

Thermal Gas-Phase Elimination Study :

- The kinetics and mechanism of thermal gas-phase elimination of 2-Phenoxypropanoic acid and its derivatives were studied. Understanding these reactions is crucial for applications in organic chemistry and materials science (Al-Awadi et al., 2000).

Synthesis of Phenolic Compounds :

- The synthesis of 2-(Phenylthio)phenols, involving transformations relevant to 2-(2-Phenylphenoxy)propanoic acid, highlights its potential use in organic synthesis and the development of new chemical compounds (Xu et al., 2010).

Antioxidant Properties :

- Dihydroxy and trihydroxy phenolic acids, structurally related to 2-(2-Phenylphenoxy)propanoic acid, have been studied for their antioxidant properties. This research is vital for understanding the potential health benefits and applications of these compounds (Siquet et al., 2006).

Novel Liquid Crystalline Polyacetylenes :

- The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens, which are related to 2-(2-Phenylphenoxy)propanoic acid, demonstrates its application in the field of advanced materials and liquid crystal technology (Kong & Tang, 1998).

特性

IUPAC Name |

2-(2-phenylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACJRMZSJGCFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylphenoxy)propanoic acid | |

CAS RN |

5332-62-7 |

Source

|

| Record name | NSC538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)